Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide

Description

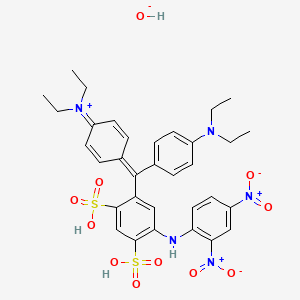

Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a complex organic compound featuring a conjugated cyclohexadienylidene backbone substituted with diethylamino, dinitrophenylamino, and disulfophenyl groups. Its structure integrates electron-donating (diethylamino) and electron-withdrawing (dinitrophenyl, sulfonic acid) moieties, which influence its electronic properties, solubility, and reactivity.

Properties

CAS No. |

25305-96-8 |

|---|---|

Molecular Formula |

C33H37N5O11S2 |

Molecular Weight |

743.8 g/mol |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-[5-(2,4-dinitroanilino)-2,4-disulfophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydroxide |

InChI |

InChI=1S/C33H35N5O10S2.H2O/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);1H2 |

InChI Key |

BIXPYPOIHGNIPR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the diethylamino phenyl intermediate, followed by the introduction of the dinitrophenyl and disulphophenyl groups. The final step involves the formation of the cyclohexadienylidene structure and the addition of the ammonium hydroxide group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared functional groups or conjugation patterns:

Key Observations :

- The target compound’s disulfophenyl groups enhance water solubility, akin to sulfonate-containing analogs in [], while its diethylamino groups promote organic solubility, contrasting with purely polar phosphonates in [].

- The dinitrophenylamino group introduces strong electron-withdrawing effects, reducing electron density in the π-system compared to methoxy-substituted Schiff bases in [].

Reactivity Differences :

- The ammonium hydroxide group in the target compound may act as a leaving group or participate in acid-base reactions, unlike neutral phosphonates ([]) or non-ionic Schiff bases ([]).

- The disulfophenyl groups could stabilize intermediates via resonance, contrasting with less polar substituents in [].

Physicochemical Properties

Spectroscopic Features :

Biological Activity

Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a complex organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological properties, and relevant case studies.

Compound Overview

- Molecular Formula : C33H37N5O11S

- CAS Number : 25305-96-8

- Molecular Weight : 743.804 g/mol

The compound features multiple functional groups, including diethylamino and dinitrophenyl moieties, which contribute to its chemical properties and potential applications in biochemistry and materials science .

Biological Activity

Research into the biological activity of this compound indicates several noteworthy activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the dinitrophenyl group may enhance this property due to its electron-withdrawing effects, which can destabilize microbial cell membranes .

- Anticancer Potential : The compound's ability to interact with cellular mechanisms suggests potential anticancer properties. Analogous compounds have shown effectiveness in inhibiting tumor cell proliferation through apoptosis induction .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated organisms .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Diethylamino Group | Enhances solubility and cellular uptake |

| Dinitrophenyl Moiety | Increases reactivity towards biological targets |

| Sulfonate Groups | Improves water solubility and bioavailability |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of diethylaminophenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the diethylamino group significantly affected the antimicrobial potency, with optimal substitutions leading to a 60% reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant potential for further development as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.